Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate
Description
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 2-piperidin-4-ylazepane-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3 |
InChI Key |
PFOBUJWFQXERRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with azepane carboxylic acid tert-butyl ester. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein degradation mechanisms.
Medicine: It plays a role in the development of therapeutic agents targeting specific proteins.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound facilitates the interaction between the target protein and the E3 ubiquitin ligase, resulting in the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Core Ring Systems
Key Observations :
- The target compound’s dual-ring system (azepane + piperidine) contrasts with analogs containing single-ring cores.
Comparison :
Functional Group Impact on Properties
- Tert-butyl Carbamate : Common across all compounds; enhances solubility in organic solvents and stabilizes amines during synthesis. Acidic deprotection (e.g., HCl/MeOH in ) regenerates the free amine for downstream reactions.
- Aromatic vs. Aliphatic Substituents : The phenylpyrimidinyl group in increases molecular rigidity and may enhance target affinity, while the chlorosulfonyl group in introduces electrophilic reactivity for further derivatization.
Biological Activity
Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in therapeutic contexts, supported by relevant research findings and data.
Compound Overview
- Molecular Formula : C_{14}H_{25}N_{2}O_{2}
- Molecular Weight : Approximately 271.39 g/mol
- Structure : Contains a tert-butyl group, an azepane ring, and a piperidine moiety.
Research indicates that this compound operates through several mechanisms:
- Targeting Protein Degradation : It serves as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are designed to promote the degradation of specific proteins associated with cancer progression. This mechanism is particularly relevant for targeting oncoproteins, leading to reduced tumor growth.
- Cytochrome P450 Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially affecting drug metabolism and clearance rates.
- Binding to Cellular Proteins : Interaction studies have shown that this compound can bind to proteins involved in cellular signaling pathways, altering cellular responses and making it a candidate for further drug development.
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Anticancer Activity
Research has highlighted its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of piperidine have shown improved cytotoxicity compared to standard chemotherapeutics like bleomycin in specific tumor models .
Comparative Analysis with Analog Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | C_{13}H_{23}N_{2}O_{2} | Contains an azetidine ring |
| Tert-butyl 4-{[(pyridin-2-yl)methyl]amino}azepane-1-carboxylate | C_{16}H_{24}N_{3}O_{2} | Features a pyridine moiety |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C_{14}H_{27}N_{2}O_{3} | Hydroxymethyl substitution affects solubility |
These analogs differ primarily in their ring structures and substituents, which can significantly influence their biological activities and potential applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to conventional drugs, indicating the therapeutic potential of these compounds .
- PROTAC Development : Research focusing on PROTACs highlights how the structural characteristics of this compound contribute to effective protein degradation mechanisms, showcasing its role in targeted cancer therapies.
- Metabolic Interaction Studies : Investigations into cytochrome P450 interactions suggest that modifications to this compound could lead to significant changes in drug metabolism profiles, impacting pharmacokinetics in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
